1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride
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Overview
Description
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The compound is known for its unique structure and diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of 1,2,4-thiadiazole, which exhibit different chemical and biological properties .
Scientific Research Applications
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to the desired biological outcomes . For example, it can inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: This isomer is commonly found in medications like cephazolin and acetazolamide.
1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Thiadiazole: Known for its unique structure and reactivity.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSXLSIPSPCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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